molecular formula C9H8N2O3 B112780 Methyl 2-amino-1,3-benzoxazole-5-carboxylate CAS No. 56388-02-4

Methyl 2-amino-1,3-benzoxazole-5-carboxylate

Cat. No. B112780
CAS RN: 56388-02-4
M. Wt: 192.17 g/mol
InChI Key: SEHSCLRSDPFRSB-UHFFFAOYSA-N
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Description

Methyl 2-amino-1,3-benzoxazole-5-carboxylate, also known as MBOC, is an organic compound that has been widely used in a variety of scientific research applications. MBOC is a derivative of benzoxazole, a heterocyclic compound that is found in many natural products. MBOC is used in organic synthesis, as a reagent for organic transformations, and as a building block for the synthesis of other compounds. In addition, MBOC is a useful tool for studying the biochemical and physiological effects of organic compounds.

Scientific Research Applications

Synthetic Organic Chemistry

Methyl 2-amino-1,3-benzoxazole-5-carboxylate: serves as a versatile starting material in synthetic organic chemistry. Its structure allows for a variety of reactions with aldehydes, ketones, acids, and alcohols, enabling the synthesis of a wide range of benzoxazole derivatives . These derivatives are crucial for developing new mechanistic approaches in drug discovery due to their broad substrate scope and functionalization potential.

Medicinal Chemistry

In medicinal chemistry, benzoxazole derivatives exhibit a high degree of biological activity. They are used to create compounds with antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The presence of the benzoxazole moiety enhances the efficacy of these compounds, making them valuable in the development of new therapeutic agents.

Antimicrobial and Antifungal Applications

Benzoxazole derivatives, including those derived from Methyl 2-amino-1,3-benzoxazole-5-carboxylate , have shown significant antimicrobial and antifungal activities. They are effective against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger . This makes them promising candidates for developing new antibiotics and antifungals.

Anticancer Research

The benzoxazole scaffold is also prominent in anticancer research. Compounds synthesized from Methyl 2-amino-1,3-benzoxazole-5-carboxylate have been evaluated for their efficacy against various cancer cell lines, including human colorectal carcinoma (HCT116) . Their potential to act as chemotherapeutic agents is being explored, with some derivatives showing promising results in comparison to standard drugs like 5-fluorouracil.

Green Chemistry

The synthesis of benzoxazole derivatives from Methyl 2-amino-1,3-benzoxazole-5-carboxylate aligns with the principles of green chemistry. Researchers have developed eco-friendly pathways using different catalytic systems, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, to synthesize these compounds . This approach minimizes the environmental impact and enhances the sustainability of the chemical processes involved.

Industrial Applications

Beyond its applications in research and medicine, Methyl 2-amino-1,3-benzoxazole-5-carboxylate is also used in the synthesis of industrial materials. For instance, it has been utilized in the synthesis of bis-styryl dyes, which are important in the manufacturing of colored materials .

HIV Research

In the field of virology, particularly HIV research, benzoxazole derivatives have been employed in the synthesis of inhibitors for HIV-reverse transcriptase. These inhibitors are crucial in the development of treatments for HIV/AIDS, and Methyl 2-amino-1,3-benzoxazole-5-carboxylate plays a key role in their production .

Pharmacological Studies

Finally, the pharmacological significance of benzoxazole derivatives extends to various other activities such as antihistamine, antiparkinson, inhibition of hepatitis C virus, and Rho-kinase inhibition . These diverse applications underscore the compound’s importance in the discovery and development of new pharmacological agents.

properties

IUPAC Name

methyl 2-amino-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHSCLRSDPFRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480522
Record name Methyl 2-amino-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56388-02-4
Record name Methyl 2-amino-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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